DNP-PEG4-alcohol

Descripción general

Descripción

Dinitrophenyl-polyethylene glycol-4-alcohol is a compound that consists of a dinitrophenyl group and a polyethylene glycol chain terminated with a hydroxyl group. This compound is primarily used as a linker in various biochemical applications, including the modification of proteins and peptides. The presence of the dinitrophenyl group allows for specific interactions, while the polyethylene glycol chain enhances the solubility and stability of the compound in aqueous environments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of dinitrophenyl-polyethylene glycol-4-alcohol typically involves the following steps:

Formation of the Polyethylene Glycol Chain: The polyethylene glycol chain is synthesized through the polymerization of ethylene oxide under controlled conditions.

Introduction of the Dinitrophenyl Group: The dinitrophenyl group is introduced through a nucleophilic substitution reaction, where a dinitrophenyl halide reacts with the terminal hydroxyl group of the polyethylene glycol chain.

Purification: The resulting compound is purified using techniques such as column chromatography to ensure high purity and yield

Industrial Production Methods

In industrial settings, the production of dinitrophenyl-polyethylene glycol-4-alcohol follows similar synthetic routes but on a larger scale. The process involves:

Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the polyethylene glycol chain.

Batch Reactions: Batch reactions to introduce the dinitrophenyl group, ensuring consistent quality and yield.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures to ensure the final product meets industry standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The terminal hydroxyl group (-OH) in DNP-PEG4-alcohol undergoes oxidation to form aldehydes or carboxylic acids. This reaction is critical for introducing reactive carbonyl groups for subsequent conjugation.

Key Reagents & Conditions :

- Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

- Typical Products :

Applications :

- Aldehyde derivatives facilitate Schiff base formation with amines, enabling protein labeling .

- Carboxylic acid derivatives (e.g., DNP-PEG4-COOH) are used in amidation reactions for bioconjugation .

Reduction Reactions

The nitro groups (-NO₂) on the dinitrophenyl moiety are reducible to amines (-NH₂), altering the compound’s electronic and binding properties.

Key Reagents & Conditions :

- Reducing Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents .

- Typical Products :

- Aminophenyl-PEG4-alcohol (R-NH₂), which retains the PEG4-hydroxyl backbone.

Applications :

- Reduced forms exhibit enhanced biocompatibility for drug delivery systems .

- Aminophenyl derivatives serve as intermediates for synthesizing targeted PROTACs .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution reactions, enabling functionalization with electrophiles.

Key Reagents & Conditions :

| Reaction Type | Reagents | Products |

|---|---|---|

| Ether Formation | Alkyl halides (R-X) | R-O-PEG4-DNP |

| Ester Formation | Acyl chlorides (R-COCl) | R-CO-O-PEG4-DNP |

| Tosylation | Tosyl chloride (TsCl) | Ts-O-PEG4-DNP |

Applications :

- Ether-linked derivatives improve lipophilicity for membrane permeability .

- Tosylated forms act as intermediates for click chemistry (e.g., azide-alkyne cycloaddition) .

Bioconjugation Reactions

This compound’s hydroxyl and DNP groups enable site-specific modifications:

4.1. DNP-Antibody Interactions

The DNP group binds anti-DNP antibodies, facilitating immunoassays. PEG4 enhances solubility, reducing steric hindrance .

4.2. PEG4-Mediated Crosslinking

The PEG4 spacer allows conjugation via:

- NHS Ester Coupling : Reacts with primary amines to form stable amide bonds .

- Click Chemistry : Azide-functionalized derivatives enable copper-free conjugation with DBCO-modified biomolecules .

Example Protocol :

- Activation : Convert this compound to DNP-PEG4-NHS ester using N-hydroxysuccinimide and DCC .

- Conjugation : React with lysine residues on proteins (e.g., antibodies) at pH 8.5 .

Stability and Environmental Factors

This compound’s reactivity is influenced by:

- pH : Hydroxyl oxidation accelerates under alkaline conditions.

- Temperature : Prolonged exposure >40°C degrades PEG4 chains .

- Solvents : Aqueous buffers (pH 6–8) maintain stability, while polar aprotic solvents (e.g., DMF) enhance substitution rates .

Comparative Reaction Data

| Reaction | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Oxidation to COOH | 85 | KMnO₄, H₂SO₄, 60°C, 4h | |

| Reduction to NH₂ | 72 | NaBH₄, THF, 25°C, 12h | |

| Tosylation | 90 | TsCl, Pyridine, 0°C, 2h |

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

DNP-PEG4-alcohol serves as a linker in the synthesis of complex molecules and plays a crucial role in click chemistry reactions. The dinitrophenyl group facilitates specific interactions, while the polyethylene glycol (PEG) segment enhances solubility and stability in aqueous environments. The compound's mechanism of action primarily involves its use as a pegylation reagent, which modifies proteins and peptides to improve their pharmacokinetic properties.

Biological Applications

This compound has extensive applications in biological research:

- Protein Modification: Enhances solubility and stability of proteins and peptides, facilitating their use in various assays and therapeutic applications.

- Drug Delivery Systems: Improves the pharmacokinetics of therapeutic agents by modifying their structure for better absorption and distribution.

- Bioconjugation Techniques: Utilized in developing diagnostic tools by attaching biomolecules to surfaces or other compounds.

Targeted Protein Degradation

Recent studies have highlighted the effectiveness of this compound in the development of PROTACs for targeted protein degradation. For instance, its application has been demonstrated in various cancer models where selective degradation of oncogenic proteins led to reduced tumor growth .

Drug Delivery Enhancements

In drug delivery research, this compound has been shown to enhance the bioavailability of poorly soluble drugs by facilitating their pegylation. This modification not only improves solubility but also prolongs circulation time in biological systems, which is critical for therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of dinitrophenyl-polyethylene glycol-4-alcohol involves its ability to act as a linker, facilitating the conjugation of various molecules. The dinitrophenyl group interacts specifically with target molecules, while the polyethylene glycol chain enhances solubility and stability. This compound is often used in the formation of proteolysis-targeting chimeras (PROTACs), which selectively degrade target proteins through the ubiquitin-proteasome system .

Comparación Con Compuestos Similares

Similar Compounds

Dinitrophenyl-polyethylene glycol-2-alcohol: Similar structure but with a shorter polyethylene glycol chain.

Dinitrophenyl-polyethylene glycol-6-alcohol: Similar structure but with a longer polyethylene glycol chain.

Dinitrophenyl-polyethylene glycol-amine: Contains an amine group instead of a hydroxyl group

Uniqueness

Dinitrophenyl-polyethylene glycol-4-alcohol is unique due to its optimal chain length, which provides a balance between solubility and stability. The presence of the hydroxyl group allows for further derivatization, making it a versatile compound for various applications .

Actividad Biológica

DNP-PEG4-alcohol, a PEG-based linker with a dinitrophenyl (DNP) moiety, has garnered attention in the field of biomedicine, particularly for its role in the development of PROTACs (Proteolysis Targeting Chimeras). This compound is designed to facilitate the selective degradation of target proteins through the ubiquitin-proteasome system. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

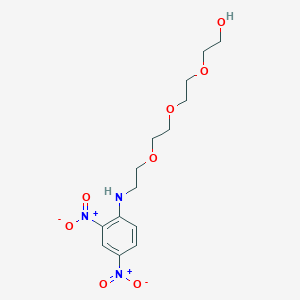

This compound has the following chemical structure:

- IUPAC Name : 2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol

- Molecular Formula : C14H21N3O8

- CAS Number : 1807520-99-5

The compound consists of a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, and a dinitrophenyl group that can participate in various biological interactions.

This compound functions primarily as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker:

- E3 Ligase Ligand : Binds to an E3 ubiquitin ligase.

- Target Protein Ligand : Binds to the protein intended for degradation.

The DNP moiety allows for specific interactions with target proteins, while the PEG linker increases solubility and flexibility, facilitating effective binding and subsequent degradation of the target protein through ubiquitination .

Biological Activity and Applications

This compound's biological activity has been investigated in various contexts:

- Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins, thereby offering potential therapeutic strategies for cancer treatment. For example, studies have shown that these compounds can induce significant tumor regression in animal models by selectively targeting proteins involved in tumor growth .

- Ion Transport : The DNP group is known to participate in ion transport across cellular membranes, which may enhance cellular uptake and bioavailability of linked compounds .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in drug development:

- In Vivo Studies : A study demonstrated that PROTACs incorporating this compound exhibited enhanced pharmacokinetics and biodistribution in mouse models. The compounds showed reduced off-target effects compared to traditional small molecules, indicating a more selective therapeutic profile .

- Mechanistic Insights : Detailed mechanistic studies revealed that this compound-modified PROTACs successfully engage E3 ligases and facilitate ubiquitination of target proteins. This process leads to proteasomal degradation, significantly reducing the levels of targeted oncogenes in treated cells .

- Comparative Efficacy : In comparative studies with other PEG linkers, this compound demonstrated superior performance in terms of solubility and degradation efficiency. The hydrophilic nature of PEG enhances the stability of the PROTACs in biological fluids, while the DNP group ensures effective targeting .

Data Table: Comparison of PROTAC Linkers

| Linker Type | Solubility | Targeting Efficiency | Off-target Effects | Application Area |

|---|---|---|---|---|

| This compound | High | High | Low | Cancer Therapy |

| PEG Linker A | Moderate | Moderate | Moderate | General Drug Delivery |

| PEG Linker B | Low | Low | High | Non-specific Targets |

Propiedades

IUPAC Name |

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPINTOOSUROKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.